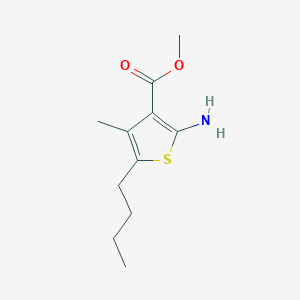
3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) is a chemical compound with the molecular formula C11H17NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of 3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) involves several steps. One common method includes the reaction of 3-thiophenecarboxylic acid with appropriate reagents to introduce the amino, butyl, and methyl ester groups . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems and processes, including enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) can be compared with other thiophene derivatives, such as:
3-Thiophenecarboxylic acid: A simpler derivative with different functional groups.
2-Amino-3-thiophenecarboxylic acid: Another amino-substituted thiophene derivative with distinct properties.
Methyl 3-thiophenecarboxylate: A methyl ester derivative with different substituents.
The uniqueness of 3-Thiophenecarboxylicacid,2-amino-5-butyl-4-methyl-,methylester(9CI) lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
methyl 2-amino-5-butyl-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H17NO2S/c1-4-5-6-8-7(2)9(10(12)15-8)11(13)14-3/h4-6,12H2,1-3H3 |
InChI Key |
AVSZIFBLLZAXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(S1)N)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















